molecular formula C18H12FN3OS B4685309 N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide

N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide

Cat. No.: B4685309
M. Wt: 337.4 g/mol
InChI Key: BCLMDNBOZGTHCV-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring, a thiophene ring, and various functional groups including a cyano group and a fluorophenyl group

Properties

IUPAC Name

N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3OS/c1-11-16(12-2-4-14(19)5-3-12)15(10-20)18(24-11)22-17(23)13-6-8-21-9-7-13/h2-9H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLMDNBOZGTHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC=NC=C2)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the cyano and fluorophenyl groups through a series of substitution reactions. The pyridine ring is then attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .

Comparison with Similar Compounds

  • N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness: N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical properties and biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide

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